5-Methylheptan-3-one oxime
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Overview
Description
5-Methylheptan-3-one oxime is an organic compound with the molecular formula C8H17NO. It is known for its distinctive green, leafy odor and is used in various applications, including perfumery and flavoring . The compound is derived from the oximation of 5-methylheptan-3-one and is often referred to by its trade name, Stemone .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylheptan-3-one oxime is typically synthesized through the oximation of 5-methylheptan-3-one. The reaction involves the treatment of 5-methylheptan-3-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds as follows:
5-Methylheptan-3-one+Hydroxylamine Hydrochloride→5-Methylheptan-3-one Oxime+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting material and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methylheptan-3-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
5-Methylheptan-3-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of oxime-based pharmaceuticals.
Industry: Utilized in the formulation of fragrances and flavors due to its distinctive odor.
Mechanism of Action
The mechanism of action of 5-methylheptan-3-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with receptor sites, influencing biological pathways. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in the treatment of organophosphate poisoning .
Comparison with Similar Compounds
Similar Compounds
5-Methylheptan-3-one: The parent ketone from which the oxime is derived.
3-Heptanone oxime: A structurally similar oxime with a different alkyl substitution pattern.
Acetone oxime: A simpler oxime with a similar functional group.
Uniqueness
5-Methylheptan-3-one oxime is unique due to its specific alkyl substitution, which imparts distinct physicochemical properties and biological activities. Its green, leafy odor makes it particularly valuable in the fragrance industry .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3 |
InChI Key |
CBVWMGCJNPPAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=NO)CC |
physical_description |
Liquid |
Origin of Product |
United States |
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